molecular formula C15H16F3N3O B7545173 N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide

N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B7545173
M. Wt: 311.30 g/mol
InChI Key: UWJLSVWBYNGAAB-UHFFFAOYSA-N
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Description

N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies as a potential treatment for B-cell malignancies.

Mechanism of Action

BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways that promote cancer cell survival and proliferation. TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor effects.
Biochemical and physiological effects:
TAK-659 has been shown to have potent anti-tumor effects in preclinical models of B-cell malignancies. It inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of cancer cells. TAK-659 has also been shown to induce apoptosis in cancer cells, further contributing to its anti-tumor effects. In addition, TAK-659 has been shown to have minimal off-target effects and is well-tolerated in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. TAK-659 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings. Another limitation is the potential for resistance to develop over time, which may require combination therapy or the development of new BTK inhibitors.

Future Directions

There are several potential future directions for the development of TAK-659 and other BTK inhibitors. One area of focus is the optimization of dosing regimens to maximize efficacy and minimize toxicity. Another area of focus is the development of combination therapies that target multiple signaling pathways in cancer cells. In addition, there is ongoing research into the role of BTK in other diseases, such as autoimmune disorders and inflammatory conditions, which may lead to new therapeutic applications for BTK inhibitors like TAK-659.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that has been described in detail in several research articles. The key steps involve the reaction of 2-(1-methylimidazol-2-yl)ethylamine with 4-(trifluoromethyl)phenylacetyl chloride to form the intermediate N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide. The final compound is obtained by purification through column chromatography.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of cancer cells. TAK-659 has also demonstrated synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

properties

IUPAC Name

N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O/c1-21-9-8-19-13(21)6-7-20-14(22)10-11-2-4-12(5-3-11)15(16,17)18/h2-5,8-9H,6-7,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJLSVWBYNGAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCNC(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide

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